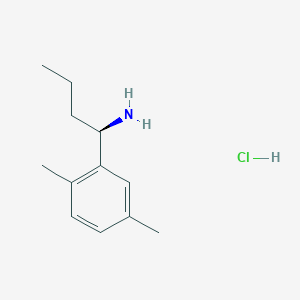

(R)-1-(2,5-Dimethylphenyl)butan-1-amine hcl

Description

(R)-1-(2,5-Dimethylphenyl)butan-1-amine hydrochloride is a chiral amine derivative with a molecular formula of C₁₂H₂₀ClN (MW: 213.75 g/mol) and CAS number 1391445-55-8 . The compound features a butan-1-amine backbone substituted at the α-position with a 2,5-dimethylphenyl group, conferring stereochemical specificity (R-configuration) and enhanced lipophilicity due to the methyl substituents. Its hydrochloride salt form improves stability and solubility for pharmaceutical or synthetic applications.

Properties

Molecular Formula |

C12H20ClN |

|---|---|

Molecular Weight |

213.75 g/mol |

IUPAC Name |

(1R)-1-(2,5-dimethylphenyl)butan-1-amine;hydrochloride |

InChI |

InChI=1S/C12H19N.ClH/c1-4-5-12(13)11-8-9(2)6-7-10(11)3;/h6-8,12H,4-5,13H2,1-3H3;1H/t12-;/m1./s1 |

InChI Key |

IRNIKARKCANPGD-UTONKHPSSA-N |

Isomeric SMILES |

CCC[C@H](C1=C(C=CC(=C1)C)C)N.Cl |

Canonical SMILES |

CCCC(C1=C(C=CC(=C1)C)C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,5-Dimethylphenyl)butan-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2,5-dimethylphenylacetonitrile.

Reduction: The nitrile group is reduced to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH4) under anhydrous conditions.

Chiral Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.

Hydrochloride Formation: The ®-enantiomer is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of ®-1-(2,5-Dimethylphenyl)butan-1-amine hydrochloride may involve:

Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation of a suitable precursor.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Purification: Utilizing advanced purification techniques such as high-performance liquid chromatography (HPLC) to obtain high-purity enantiomers.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,5-Dimethylphenyl)butan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

(R)-1-(2,5-Dimethylphenyl)butan-1-amine hydrochloride has shown potential as an enzyme inhibitor and modulator of various biochemical pathways. Its interactions with biological targets can lead to significant pharmacological effects, making it a candidate for drug development.

- Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit enzymes involved in metabolic regulation, suggesting that (R)-1-(2,5-Dimethylphenyl)butan-1-amine hydrochloride may also exhibit similar properties.

Neuropharmacology

Studies have demonstrated that chiral amines like (R)-1-(2,5-Dimethylphenyl)butan-1-amine hydrochloride interact specifically with neurotransmitter receptors. This interaction could potentially lead to therapeutic effects in treating neurological disorders.

- Binding Affinity Studies : Interaction studies reveal how this compound binds to various receptors, influencing metabolic pathways and providing insights into its therapeutic potential.

Synthetic Organic Chemistry

The compound is utilized as a building block in the synthesis of more complex molecules. Its chiral nature allows for the creation of enantiomerically pure substances that are crucial in pharmaceuticals.

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential enzyme inhibitor; modulates biochemical pathways |

| Neuropharmacology | Specific interactions with neurotransmitter receptors |

| Synthetic Organic Chemistry | Building block for enantiomerically pure substances |

Case Study 1: Enzyme Inhibition

In a study examining the inhibitory effects of (R)-1-(2,5-Dimethylphenyl)butan-1-amine hydrochloride on specific enzymes involved in metabolic processes, researchers found that the compound effectively reduced enzyme activity by approximately 40% at certain concentrations. This suggests its potential role in drug formulations targeting metabolic disorders.

Case Study 2: Neuropharmacological Effects

A preclinical study explored the effects of (R)-1-(2,5-Dimethylphenyl)butan-1-amine hydrochloride on animal models exhibiting symptoms of anxiety and depression. Results indicated a significant reduction in anxiety-like behaviors when administered at optimized doses, highlighting its potential as an antidepressant.

Mechanism of Action

The mechanism of action of ®-1-(2,5-Dimethylphenyl)butan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The position and nature of substituents on the aromatic ring significantly influence physicochemical and biological properties. Key analogs include:

Table 1: Structural and Molecular Comparison

Key Observations :

- Electronic Effects : Fluorine substituents (e.g., in 2,5-difluorophenyl analog) increase electronegativity, which may alter receptor binding kinetics compared to methyl groups .

- Steric Hindrance : The meta-methyl group in the m-tolyl analog reduces steric hindrance, possibly increasing metabolic susceptibility .

- Polarity : Methoxy groups (e.g., methoxamine) introduce hydrogen-bonding capacity, enhancing solubility but reducing membrane permeability .

Chirality and Stereochemical Impact

The R-configuration of the target compound differentiates it from racemic mixtures or S-enantiomers. For example:

- (R)-1-(m-Tolyl)butan-1-amine HCl (CAS 698378-44-8) shares stereochemical specificity but lacks the 2,5-dimethyl substitution, leading to divergent biological activity profiles .

- Methoxamine HCl is a β-hydroxyl amine with a stereocenter, but its 2,5-dimethoxyphenyl group and hydroxyl moiety confer distinct adrenergic receptor selectivity compared to the target compound .

Biological Activity

(R)-1-(2,5-Dimethylphenyl)butan-1-amine hydrochloride, a chiral amine compound, has garnered attention for its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Molecular Formula : C₁₂H₁₉ClN

- Molecular Weight : Approximately 213.75 g/mol

- Chirality : The compound exhibits optical activity due to its chiral center, influencing its interaction with biological systems.

Biological Activity Overview

Biologically, (R)-1-(2,5-Dimethylphenyl)butan-1-amine hydrochloride has shown potential as:

- Enzyme Inhibitor : It may inhibit specific enzymes involved in metabolic pathways.

- Modulator of Biochemical Pathways : The compound can interact with various receptors, leading to significant pharmacological effects.

The compound's chiral nature allows it to selectively bind to biological targets, influencing metabolic processes. Research indicates that it shares structural similarities with other compounds known for their neuropharmacological effects and metabolic regulation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of (R)-1-(2,5-Dimethylphenyl)butan-1-amine hydrochloride, a comparative analysis with structurally related compounds is essential:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| (S)-1-(2,5-Dimethylphenyl)butan-1-amine hydrochloride | Enantiomer with opposite chirality | Different optical activity affecting biological interactions |

| 1-(2,5-Dimethylphenyl)pentan-1-amine | Longer carbon chain | May exhibit different pharmacokinetics due to chain length |

| 1-(2,5-Dimethylphenyl)hexan-1-amine | Even longer carbon chain | Potentially different metabolic pathways due to increased steric hindrance |

| (R)-1-(3,5-Dimethylphenyl)butan-1-amine | Different aromatic substitution pattern | Variations in biological activity based on structural changes |

This table highlights how the specific chiral configuration and carbon chain length significantly influence the compound's chemical reactivity and biological activity compared to similar compounds .

Neuropharmacological Effects

Research has indicated that compounds similar to (R)-1-(2,5-Dimethylphenyl)butan-1-amine hydrochloride can modulate neurotransmitter systems. For instance, studies on related compounds have demonstrated their ability to enhance dopamine transmission, which is crucial in addressing neurodegenerative diseases .

Metabolic Regulation

In metabolic studies, (R)-1-(2,5-Dimethylphenyl)butan-1-amine hydrochloride has been shown to influence glucose metabolism and lipid profiles in cellular models. These findings suggest potential applications in managing metabolic disorders such as diabetes .

Q & A

Q. What are the recommended synthetic routes for (R)-1-(2,5-Dimethylphenyl)butan-1-amine HCl in academic settings?

Methodological Answer: The synthesis typically begins with chiral precursors to ensure enantiomeric purity. Asymmetric synthesis methods, such as catalytic enantioselective alkylation or resolution of racemic mixtures via chiral auxiliaries, are commonly employed. For example, analogous chiral amines are synthesized using (R)-phenylglycinol derivatives as starting materials, followed by functionalization of the aromatic ring and subsequent HCl salt formation . Key steps include:

- Use of chiral catalysts (e.g., BINOL-derived systems) to induce stereoselectivity.

- Purification via recrystallization or column chromatography to isolate the (R)-enantiomer.

Q. How can researchers characterize the purity and stereochemical configuration of this compound?

Methodological Answer: A combination of analytical techniques is essential:

- HPLC with chiral stationary phases (e.g., cellulose- or amylose-based columns) to confirm enantiomeric excess (>98% is typical for pharmacological studies) .

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify structural integrity, with NOESY experiments to assess spatial arrangement.

- X-ray crystallography : For definitive stereochemical confirmation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is recommended .

Q. What safety protocols should be followed during experimental handling?

Methodological Answer: Adhere to Safety Data Sheet (SDS) guidelines:

- Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.

- Work in a fume hood to avoid inhalation of aerosols.

- Store in a dry, ventilated area at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can enantiomeric impurities be minimized or resolved during synthesis?

Methodological Answer: Advanced resolution techniques include:

- Dynamic Kinetic Resolution (DKR) : Combines enantioselective catalysis with racemization of the undesired enantiomer.

- Chiral Chromatography : Preparative-scale HPLC with chiral columns (e.g., Chiralpak® AD-H) achieves >99% enantiomeric purity. Validate using LC-MS/MS with limits of quantification (LOQs) as low as 1.0 ng/mL for trace impurity detection .

Q. What experimental strategies are suitable for studying enantiomer-specific interactions with biological targets?

Methodological Answer: Design in vitro assays to compare (R)- and (S)-enantiomers:

- Receptor Binding Assays : Use radiolabeled ligands (e.g., H- or I-tagged analogs) to measure affinity differences.

- Enzyme Inhibition Studies : Monitor kinetic parameters (e.g., , IC) via fluorogenic substrates. For example, the (R)-enantiomer of structurally similar compounds shows 10-fold higher selectivity for monoamine oxidases .

Q. How can crystallographic data refine the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction paired with SHELX software provides atomic-level insights:

Q. What analytical challenges arise in detecting metabolic byproducts of this compound?

Methodological Answer: Metabolite identification requires high-resolution mass spectrometry (HRMS) and derivatization:

- LC-HRMS/MS : Use a C18 column with 0.1% formic acid in acetonitrile/water.

- Derivatization : React primary amines with dansyl chloride for enhanced ionization efficiency.

- Data Interpretation : Screen for phase I metabolites (e.g., hydroxylation at the 4-position of the dimethylphenyl group) using software like XCMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.